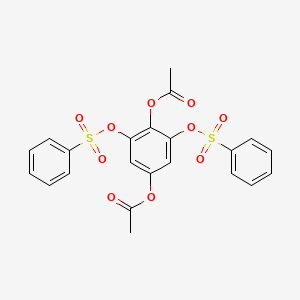
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of phenylsulfonyl groups attached to a phenylenediacetate backbone, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate typically involves the reaction of 2,6-dihydroxy-1,4-phenylenediacetate with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,6-Dihydroxy-1,4-phenylenediacetate+2Phenylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form phenylsulfinates.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfonic acids, while reduction with sodium borohydride produces phenylsulfinates.
Aplicaciones Científicas De Investigación
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(benzoyloxy)-1,4-phenylenediacetate
- 2,6-Bis(methanesulfonyl)oxy)-1,4-phenylenediacetate
- 2,6-Bis(trifluoromethanesulfonyl)oxy)-1,4-phenylenediacetate
Uniqueness
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is unique due to its specific phenylsulfonyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C22H18O10S2 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
[4-acetyloxy-3,5-bis(benzenesulfonyloxy)phenyl] acetate |
InChI |
InChI=1S/C22H18O10S2/c1-15(23)29-17-13-20(31-33(25,26)18-9-5-3-6-10-18)22(30-16(2)24)21(14-17)32-34(27,28)19-11-7-4-8-12-19/h3-14H,1-2H3 |
Clave InChI |
BXWVRVCDUUMABO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


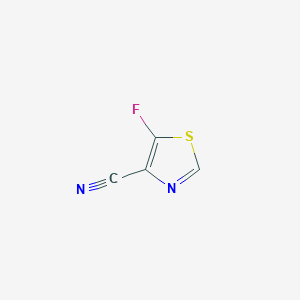
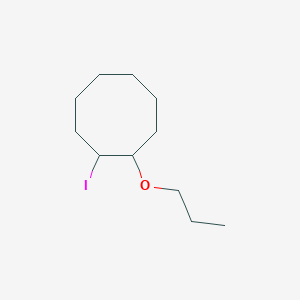
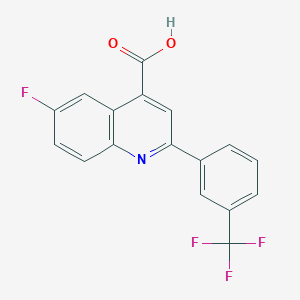
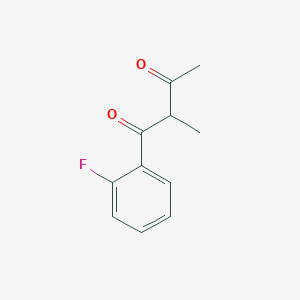
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)

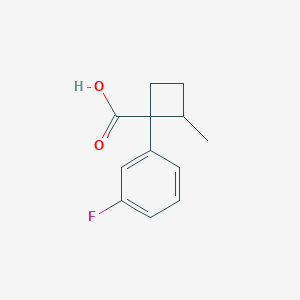
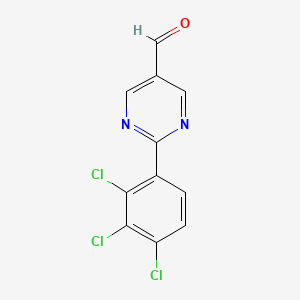
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
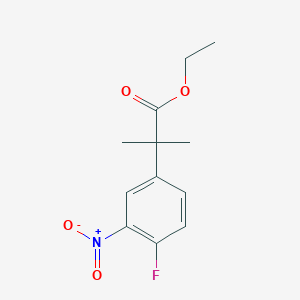

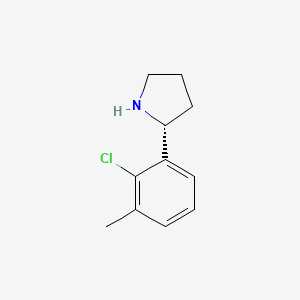
![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
